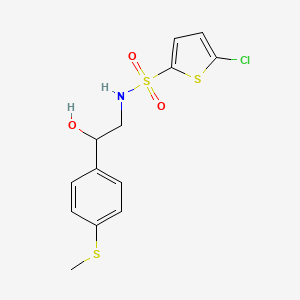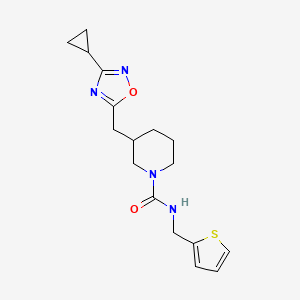![molecular formula C18H19ClN4O3S B2714226 2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251613-15-6](/img/structure/B2714226.png)
2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds structurally related to 2-(4-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one have been synthesized and evaluated for antimicrobial and antifungal activities. For instance, novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives have demonstrated significant biological activity against a range of bacterial and fungal species, suggesting potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antimalarial Agents
A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides has been explored for potential antimalarial activity. Virtual screening and molecular docking methods identified compounds with promising in vitro efficacy against Plasmodium falciparum. This research indicates the potential of triazolo[4,3-a]pyridine derivatives, including those with piperidin-1-ylsulfonyl groups, as starting points for antimalarial drug discovery (Karpina et al., 2020).
Antifungal Activity
The crystal structure and antifungal activity of a closely related compound, 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, have been reported. This compound exhibited activity against various fungi, indicating the potential utility of triazolo[4,3-a]pyridine derivatives in antifungal applications. Such studies highlight the relevance of exploring the biological activities of similar compounds for potential agricultural or medicinal applications (Wang et al., 2018).
Wirkmechanismus
Target of action
Compounds with a [1,2,4]triazolo[4,3-a]pyridine core have been studied for their potential as microtubule polymerization inhibitors . This suggests that “2-[(4-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” might interact with microtubules in cells.
Mode of action
If “2-[(4-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” does indeed act as a microtubule polymerization inhibitor, it would likely bind to tubulin, the protein that makes up microtubules, and prevent it from assembling into microtubules .
Biochemical pathways
Microtubules play crucial roles in cell division, intracellular transport, and maintaining cell shape. Therefore, inhibiting microtubule polymerization could affect these processes .
Result of action
If “2-[(4-chlorophenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one” inhibits microtubule polymerization, it could potentially stop cell division, leading to cell death. This could make it useful as an anticancer agent .
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3S/c19-15-8-6-14(7-9-15)13-23-18(24)22-12-4-5-16(17(22)20-23)27(25,26)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSLKLHPLQHVLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~4~-allyl-N~1~-[4-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B2714143.png)
![N-[[3-(3,3,3-trifluoropropoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2714145.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2714146.png)
![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2714148.png)

![N-[4-(diethylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2714152.png)
![N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide](/img/structure/B2714153.png)

![Methyl (2-ethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2714155.png)
![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride](/img/no-structure.png)

![2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6-(furan-2-yl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2714164.png)
![2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2714165.png)

